molecular formula C11H13N5O2 B2663473 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 2034443-01-9

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B2663473
CAS No.: 2034443-01-9
M. Wt: 247.258
InChI Key: PNUJYCLGVGKJFK-UHFFFAOYSA-N
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Description

Historical Development of Triazole-Isoxazole Hybrid Compounds

The evolution of triazole-isoxazole hybrids traces back to the late 20th century, when researchers began exploiting the complementary electronic profiles of these heterocycles. Early work focused on copper-catalyzed azide-alkyne cycloadditions (CuAAC) to generate 1,2,3-triazoles, while isoxazoles were synthesized via [3+2] cycloadditions of nitrile oxides. A pivotal shift occurred in the 2020s with the adoption of electrochemical methods, which improved regioselectivity and reduced metal contamination in triazole synthesis. For example, electrolysis at 5.0 mA/cm² in methanolic media enabled the preparation of isoxazole-thiouracil hybrids with 85% yield. Concurrently, the discovery of isoxazole-based histone deacetylase (HDAC) inhibitors, such as 5-(3-bromo-4-hydroxyphenyl)-3-(thiophene-2-yl)isoxazole, demonstrated the pharmacophoric versatility of this scaffold.

Significance of Azetidine-Containing Heterocycles in Drug Discovery

Azetidine’s unique physicochemical properties—ring strain (25.2 kcal/mol), sp³-hybridized nitrogen (pKₐ ≈ 11.29), and conformational rigidity—make it indispensable for modulating solubility and target residence time. Unlike larger amines (e.g., piperidine), azetidine’s compact structure minimizes molecular weight penalties while maintaining hydrogen-bonding capacity. This is exemplified by Azelnidipine, an azetidine-containing calcium channel blocker that achieves prolonged receptor interaction through its rigid bicyclic system. Computational studies reveal that azetidine’s puckering angle (15.3°) optimizes van der Waals contacts in hydrophobic binding pockets, a feature leveraged in protease inhibitors.

Rationale for Combining 1,2,3-Triazole, Azetidine, and Dimethylisoxazole Moieties

The hybridization of these three motifs creates a synergistic pharmacophore:

Motif Role Structural Contribution
1,2,3-Triazole Hydrogen-bond acceptor; metabolic stability via π-π stacking Planar aromatic system with dipole moment (1.7–2.1 D)
Azetidine Conformational restriction; solubility enhancement via basic nitrogen Puckered 4-membered ring (C-N-C angle: 94.6°)
3,5-Dimethylisoxazole Electrophilic warhead for covalent inhibition; HDAC binding Methyl groups enhance lipophilicity (ClogP +0.4)

The triazole’s 1,4-disubstitution pattern orients the azetidine and isoxazole groups in a divergent spatial arrangement, enabling simultaneous engagement with multiple receptor subsites. Molecular docking studies of analogous hybrids show that the azetidine nitrogen forms salt bridges with Asp801 in HDAC7, while the isoxazole’s oxygen coordinates Zn²⁺ in the catalytic pocket.

Current Research Landscape and Scientific Impact

Recent innovations include:

  • Electrochemical Synthesis : Undivided-cell electrolysis reduces reaction times for triazole-isoxazole hybrids from 12 h to 60 min, achieving yields >80%.
  • Fragment-Based Design : Azetidine building blocks (e.g., EN300-95410) enable rapid assembly of hybrid libraries with Fsp³ >0.7.
  • Multi-Target Engagement : Hybrids inhibit both HDAC6 (IC₅₀ = 12 nM) and carbonic anhydrase IX (Kᵢ = 8 nM) in triple-negative breast cancer models.

Table 1: Comparative Analysis of Hybrid Synthesis Methods

Method Reaction Time Yield (%) Regioselectivity Scalability
Conventional CuAAC 12 h 65–78 Moderate Limited by Cu removal
Electrochemical 1 h 82–89 High Pilot-scale feasible
Microwave-Assisted 30 min 70 Low Not reported

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-7-10(8(2)18-13-7)11(17)15-5-9(6-15)16-4-3-12-14-16/h3-4,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUJYCLGVGKJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic organic molecule featuring a triazole ring, an azetidine moiety, and an isoxazole derivative. Its structural complexity suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological activity based on various research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Triazole Ring : Known for its role in various pharmacological applications including anti-inflammatory and anti-cancer properties.
  • Azetidine Moiety : A four-membered ring that can influence the compound's biological interactions.
  • Isoxazole Derivative : Associated with neuroprotective and anti-inflammatory effects.

Biological Activity Overview

Research indicates that compounds with similar structures to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone exhibit a range of biological activities:

Activity Type Description
Anticancer Potential to inhibit cancer cell proliferation and induce apoptosis.
Antimicrobial Activity against various bacterial strains and fungi.
Anti-inflammatory Reduction of inflammatory markers in cellular models.
Neuroprotective Protection against neurodegenerative processes in vitro.

Anticancer Activity

A study evaluated the anticancer potential of triazole-containing hybrids, including derivatives similar to our compound. These compounds were shown to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Research on triazole derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis .

Anti-inflammatory Effects

In vitro studies demonstrated that compounds with the triazole ring could effectively inhibit the production of pro-inflammatory cytokines. This was evidenced by reduced levels of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS) .

Neuroprotective Effects

Compounds containing isoxazole have been reported to provide neuroprotection by preventing oxidative stress-induced neuronal death. In animal models, these compounds showed promise in reducing behavioral deficits associated with neurodegeneration .

The biological activity of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer proliferation or inflammation.
  • Receptor Modulation : Binding to specific receptors that regulate cellular responses.
  • Cell Cycle Interference : Disruption of normal cell cycle progression leading to apoptosis.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have been shown to effectively inhibit various microbial strains, including bacteria and fungi. A study demonstrated that similar triazole derivatives inhibited the bcr-abl kinase associated with chronic myeloid leukemia, suggesting potential applications in cancer treatment.

Anticancer Potential

The compound's structure allows for interaction with biological targets involved in cancer progression. Structure–activity relationship (SAR) studies have revealed that modifications to the triazole or isoxazole rings can enhance anticancer activity against specific cell lines. For example, compounds with electron-withdrawing groups at certain positions showed improved efficacy against MCF-7 breast cancer cells .

Drug Development

The unique structural features of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone make it a valuable building block in medicinal chemistry. It has been explored in the synthesis of new drugs targeting various diseases due to its favorable pharmacokinetic properties. The compound's ability to form stable bonds with biological macromolecules enhances its therapeutic potential .

Case Studies

Several studies highlight the compound's effectiveness in different biological assays:

  • Antifungal Activity : In a comparative study of synthesized derivatives against fungal strains, several compounds exhibited higher antifungal activity than traditional agents like pimprinine. The modifications introduced by the azetidine and triazole rings were crucial for enhancing this activity .
  • Antioxidant Properties : Research into the antioxidant capabilities of similar compounds has shown promising results. The presence of hydroxyl or methoxy groups significantly increases antioxidant potential, which could be beneficial in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Research Findings and SAR Insights

  • Activity Trends : Thiazole derivatives (e.g., 12a ) outperform thiadiazoles in both HepG2 and MCF-7 models, highlighting the importance of heterocycle electronics and substituent placement .
  • Metabolic Considerations : Azetidine’s saturated ring may reduce off-target interactions compared to planar aromatic systems, though its strain could increase synthetic complexity .
  • Crystallographic Validation : Structural elucidation of analogs relies on techniques like X-ray diffraction (SHELXL ) and spectral analysis, underscoring the need for similar characterization of the target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound’s synthesis involves multi-component coupling reactions, leveraging azetidine and triazole scaffolds. Key steps include:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety .
  • Acylation : Coupling 3,5-dimethylisoxazole-4-carbonyl chloride with the azetidine intermediate under inert conditions (e.g., nitrogen atmosphere) .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometry (1:1.2 molar ratio of azetidine to carbonyl reagent) to maximize yield (>75%) .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR to confirm regiochemistry of the triazole ring and azetidine substitution pattern .
  • X-ray Crystallography : Resolve spatial arrangement of the methanone bridge and isoxazole orientation (e.g., dihedral angles between azetidine and isoxazole planes) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C12_{12}H13_{13}N5_5O2_2, theoretical MW: 283.11 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., isoxazole derivatives) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the triazole-azetidine-isoxazole scaffold?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the triazole (e.g., methyl vs. phenyl groups) and azetidine (e.g., N-alkylation) to assess steric/electronic effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. Prioritize IC50_{50} values <10 µM for lead optimization .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites (e.g., ATP-binding pockets) .

Q. What experimental design principles apply to studying environmental degradation pathways of this compound?

  • Methodological Answer :

  • Lab-Scale Degradation : Expose the compound to UV light (254 nm) and aqueous solutions (pH 3–9) to simulate photolysis/hydrolysis. Monitor degradation products via LC-MS/MS .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity (LC50_{50}/EC50_{50}) of degradation byproducts .
  • Field Studies : Deploy passive samplers in soil/water systems to track bioavailability and half-life (t1/2_{1/2}) under real-world conditions .

Q. How should researchers resolve contradictions in solubility data reported for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry or gravimetric analysis. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
  • Thermal Analysis : Perform DSC to identify melting points and phase transitions that influence solubility .
  • Validation : Cross-reference with PXRD to correlate crystal structure with solubility profiles .

Q. What strategies are effective for incorporating this compound into multi-step catalytic or mechanistic studies?

  • Methodological Answer :

  • Catalytic Applications : Use as a ligand in transition-metal complexes (e.g., Pd or Ru) for cross-coupling reactions. Monitor catalytic efficiency via TOF (turnover frequency) .
  • Mechanistic Probes : Introduce isotopic labels (e.g., 13C^{13}C-isoxazole) to trace reaction pathways via 1H^1H-13C^13C HSQC NMR .
  • Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates in azetidine ring-opening reactions .

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